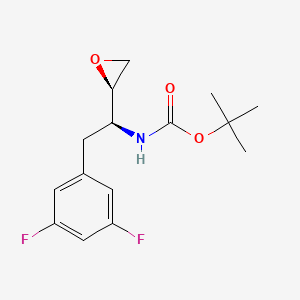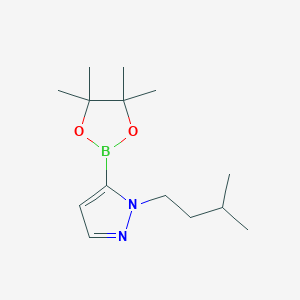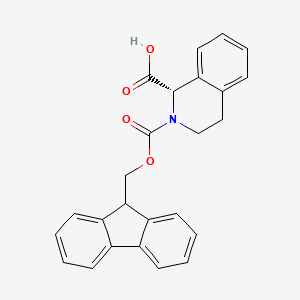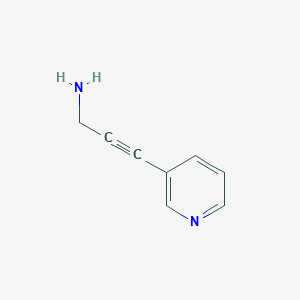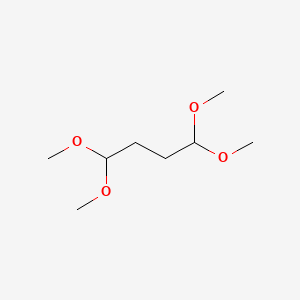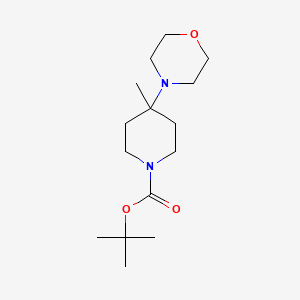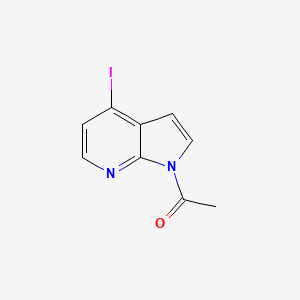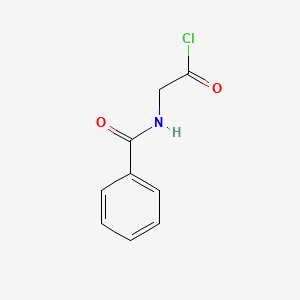
Acetyl chloride, (benzoylamino)-
Vue d'ensemble
Description
Acetyl chloride, (benzoylamino)- is an organic compound with the molecular formula C₉H₈ClNO₂ . It belongs to the class of acyl chlorides , which are derivatives of carboxylic acids. Acyl chlorides are characterized by the presence of a carbonyl group (C=O) bonded to a chlorine atom. Acetyl chloride specifically derives from acetic acid (CH₃COOH) by replacing the hydroxyl group (OH) with a chlorine atom (Cl) .
Synthesis Analysis
The resulting acetyl chloride is a colorless, corrosive, and volatile liquid. It is commonly abbreviated as AcCl .
Molecular Structure Analysis
The molecular structure of acetyl chloride consists of an acetyl group (CH₃CO-) attached to a chlorine atom (Cl). The acetyl group contains a carbonyl (C=O) and a methyl (CH₃) group. The overall structure is linear . Here’s a visual representation of the molecule:
Chemical Reactions Analysis
- Schotten–Baumann Reaction : This method allows the synthesis of amides from amines and acid chlorides. For instance, benzylamine reacts with acetyl chloride under Schotten-Baumann conditions to form N-benzylacetamide . The reaction proceeds as follows:
- Fischer Peptide Synthesis : In this process, an α-chloro acid chloride is condensed with the ester of an amino acid. The ester undergoes hydrolysis, and the acid is converted to the acid chloride. This enables the extension of the peptide chain by another unit, ultimately completing the peptide synthesis .
Applications De Recherche Scientifique
Pharmaceuticals: Antioxidant and Antibacterial Agents
2-Benzamidoacetyl chloride derivatives have been synthesized and characterized for their potential as antioxidants and antibacterial agents. These compounds have shown promising results in in vitro studies for total antioxidant capacity, free radical scavenging, and metal chelating activities. Some derivatives exhibit more effective antioxidant properties compared to standard compounds. Additionally, they have demonstrated antibacterial activity against both gram-positive and gram-negative bacteria, which could be pivotal in developing new antibacterial drugs .
Chemical Synthesis: Intermediate for Benzamide Compounds
In the realm of organic synthesis, 2-benzamidoacetyl chloride serves as a key intermediate for the creation of novel benzamide compounds. These compounds are significant due to their widespread use in medical, industrial, and biological applications. The versatility of benzamides makes them valuable in the synthesis of various amide derivatives, which are integral to numerous potential drug industries .
Biological Studies: Metal Chelate Activity
One of the intriguing applications of benzamide derivatives is their effective metal chelate activity. This property is particularly useful in biological studies where metal ions play a crucial role. The ability to form stable chelates with metals can lead to the development of new diagnostic agents, therapeutic drugs, and research tools for understanding metal-related biological processes .
Drug Discovery: Anti-inflammatory and Analgesic Properties
Benzamide derivatives, including those synthesized from 2-benzamidoacetyl chloride, have been explored for their anti-inflammatory and analgesic properties. These compounds are being studied for their potential use in treating conditions that involve inflammation and pain, thereby contributing to the discovery of new medications .
Industrial Applications: Plastic and Rubber Industry
The amide derivatives synthesized from 2-benzamidoacetyl chloride find applications in the plastic and rubber industry. They can be used as additives to improve the properties of materials, such as enhancing flexibility, durability, and resistance to chemicals and temperature variations .
Agriculture: Growth Inhibitory Activity
In agriculture, the growth inhibitory activity of benzamide derivatives against different bacteria can be harnessed to develop new bactericides or growth regulators. This application is crucial for protecting crops from bacterial diseases and improving overall agricultural productivity .
Environmental Science: Detoxification Agents
The metal chelating activity of benzamide derivatives also positions them as potential detoxification agents in environmental science. They could be used to remove heavy metals and other toxic substances from water and soil, aiding in environmental remediation efforts .
Material Science: Electrophosphorescent Emitters
Lastly, in the field of material science, benzamide derivatives are being investigated as electrophosphorescent emitters for organic light-emitting diodes (OLEDs). Their ability to emit light upon electrical excitation could lead to advancements in display technologies and energy-efficient lighting solutions .
Mécanisme D'action
Target of Action
Acetyl chloride, (benzoylamino)-, also known as 2-benzamidoacetyl Chloride, is a type of acyl chloride . Acyl chlorides are highly reactive compounds that are often used in organic synthesis . The primary targets of Acetyl chloride, (benzoylamino)- are typically nucleophilic substances, such as alcohols, amines, and water . These substances react with Acetyl chloride, (benzoylamino)- to form esters, amides, and acids respectively .
Mode of Action
The interaction of Acetyl chloride, (benzoylamino)- with its targets involves a nucleophilic addition-elimination reaction . In this reaction, the nucleophile (for example, an alcohol or amine) attacks the electrophilic carbon atom of the acyl chloride, leading to the formation of a tetrahedral intermediate . This intermediate then collapses, eliminating a chloride ion and forming a new bond between the carbon atom and the nucleophile . The result is the formation of an ester or amide .
Biochemical Pathways
For example, they are involved in the acetylation of amines and alcohols, a process that is crucial in the synthesis of a wide range of organic compounds . The downstream effects of these reactions can vary widely depending on the specific compounds involved.
Pharmacokinetics
The pharmacokinetics of Acetyl chloride, (benzoylamino)-, like other acyl chlorides, is characterized by its high reactivity. It is likely to react quickly upon administration, limiting its bioavailability
Result of Action
The result of the action of Acetyl chloride, (benzoylamino)- is the formation of esters or amides when it reacts with alcohols or amines, respectively . These reactions are often used in organic synthesis to create a wide range of compounds . The specific molecular and cellular effects of these reactions can vary widely depending on the specific compounds involved.
Action Environment
The action of Acetyl chloride, (benzoylamino)- is highly dependent on the environmental conditions. It is extremely reactive and can react violently with water, producing hydrogen chloride . Therefore, it must be handled and stored under controlled conditions to prevent unwanted reactions. Its reactivity also means that it is likely to react quickly upon administration, potentially limiting its stability and efficacy .
Propriétés
IUPAC Name |
2-benzamidoacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c10-8(12)6-11-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKOJLKNJUNBAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80463336 | |
| Record name | Acetyl chloride, (benzoylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetyl chloride, (benzoylamino)- | |
CAS RN |
53587-10-3 | |
| Record name | Acetyl chloride, (benzoylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine](/img/structure/B1312596.png)
